3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol
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Overview
Description
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H15Cl2NO It is characterized by the presence of a 2,4-dichlorophenyl group attached to an ethylamino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol typically involves the reduction of 1-(2,4-dichlorophenyl)ethanone followed by a reaction with 3-aminopropanol. The reduction step can be carried out using hydrogenation in the presence of a suitable catalyst such as palladium on carbon. The subsequent reaction with 3-aminopropanol is usually performed under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and automated systems for the addition of reagents can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or antimicrobial properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-2-ol
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-1-ol
- 3-{[1-(2,4-Dichlorophenyl)ethyl]amino}butan-2-ol
Uniqueness
3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its stability and reactivity compared to similar compounds without such substituents .
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
3-[1-(2,4-dichlorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(14-5-2-6-15)10-4-3-9(12)7-11(10)13/h3-4,7-8,14-15H,2,5-6H2,1H3 |
InChI Key |
SLMWOYMBXGNBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCCCO |
Origin of Product |
United States |
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